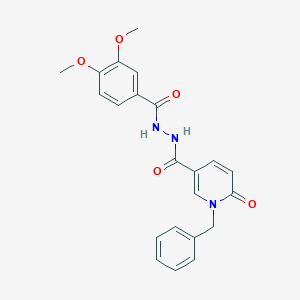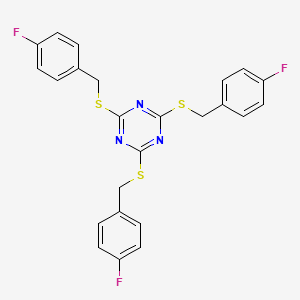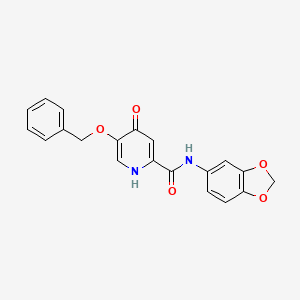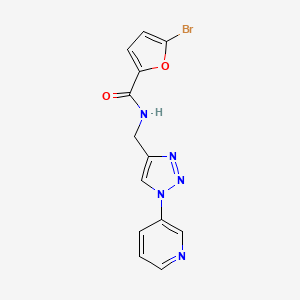
2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine” is a chemical compound . It’s part of the pyridine family, which are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .
Chemical Reactions Analysis
In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .Aplicaciones Científicas De Investigación
Synthesis and Ligand Behavior
- Asymmetry in Tripodal Ligands : A study by Benhamou et al. (2011) synthesized an unsymmetrical amine tripod, similar in structure to 2-Bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine, which was used to create FeCl2 complexes. This ligand binds in a κ4-N fashion but shows long ligand-to-metal distances, suggesting unique coordination behavior in metal complexes (Benhamou et al., 2011).
Chemical Reactions and Derivatives
Suzuki Cross-Coupling Reactions : Ahmad et al. (2017) demonstrated the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives from related compounds, which could be extended to the synthesis of derivatives of this compound. These reactions also offer insight into the potential applications of such compounds in chiral dopants for liquid crystals and various biological activities (Ahmad et al., 2017).
Amination of Bromoethoxypyridines : Research by Hertog et al. (1963) on the amination of bromoethoxypyridines, a class of reactions relevant to the modification of this compound, provides insights into the synthesis of halogenated and arylated pyridines (Hertog et al., 1963).
Structural Analysis
- Crystallography of Pyridine Derivatives : Lill and Bettencourt-Dias (2010) studied a compound with a structure related to this compound, providing insights into the molecular structure and intermolecular interactions of such compounds. This information is valuable for understanding the structural characteristics of pyridine derivatives in scientific research (Lill & Bettencourt-Dias, 2010).
Biological Activities
- Potential in Biofilm Inhibition and Anti-thrombolytic Activities : The study by Ahmad et al. (2017) also explored the biological activities of pyridine derivatives, such as anti-thrombolytic and biofilm inhibition activities. This suggests potential research applications of this compound in biomedical fields (Ahmad et al., 2017).
Propiedades
IUPAC Name |
2-bromo-N-(2-pyridin-2-ylethyl)pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c13-12-9-11(5-8-16-12)15-7-4-10-3-1-2-6-14-10/h1-3,5-6,8-9H,4,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQSYMVHEIDXSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=CC(=NC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2360747.png)

![Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2360749.png)
![2-((2-chlorobenzyl)thio)-5-(3,4-dimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2360752.png)




![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2360759.png)


![8-(4-Ethylbenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2360762.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid](/img/structure/B2360764.png)

